molecular formula C27H25F2N6O4P B8746247 dibenzyl (2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl) phosphate CAS No. 194602-25-0

dibenzyl (2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl) phosphate

Cat. No. B8746247
Key on ui cas rn: 194602-25-0
M. Wt: 566.5 g/mol
InChI Key: FDTVHXRVVBTTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790957B2

Procedure details

A slurry of the compound of step (a) (9.80 g, 17.3 mmol), 5% palladium on carbon catalyst (50% wet, 1.0 g) and sodium hydroxide (1.38 g, 34.6 mmol) in water (26 ml) was hydrogenated at room temperature and 414 kPa (60 p.s.i.) for 20 hours. The solution was filtered through a pad of celite (trade mark) and washed with water (5 ml). The toluene was separated and the aqueous phase cooled to 0° C. whereupon sulphuric acid (1.70 g, 17.3 mmol) was added. The resulting slurry was granulated at 0° C. for 1 hour and then filtered, washed with water (2×5 ml) and dried under vacuum at 50° C. to give the title compound (5.80 g, 87%). m.p. 223-224° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
26 mL
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[P:1]([O:19][C:20]([C:33]1[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:34]=1[F:40])([CH2:27][N:28]1[CH:32]=[N:31][CH:30]=[N:29]1)[CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1)([O:11]CC1C=CC=CC=1)([O:3]CC1C=CC=CC=1)=[O:2].[OH-].[Na+].S(=O)(=O)(O)O>[Pd].O>[P:1]([OH:11])([OH:3])([O:19][C:20]([C:33]1[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:34]=1[F:40])([CH2:27][N:28]1[CH:32]=[N:31][CH:30]=[N:29]1)[CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)OC(CN1N=CN=C1)(CN1N=CN=C1)C1=C(C=C(C=C1)F)F
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
26 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of celite (trade mark)
WASH
Type
WASH
Details
washed with water (5 ml)
CUSTOM
Type
CUSTOM
Details
The toluene was separated
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The resulting slurry was granulated at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2×5 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
P(=O)(OC(CN1N=CN=C1)(CN1N=CN=C1)C1=C(C=C(C=C1)F)F)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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